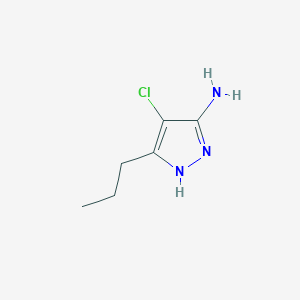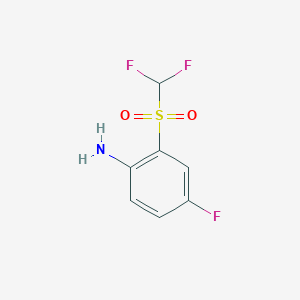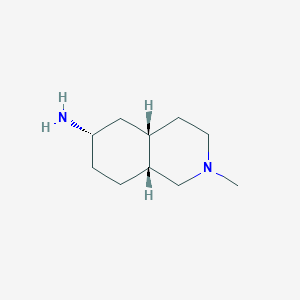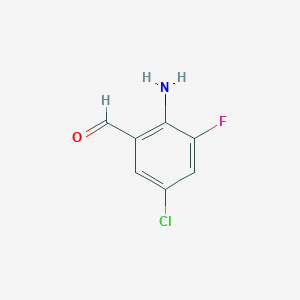
2-Amino-5-chloro-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on the benzaldehyde ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-fluorobenzaldehyde typically involves the halogenation of aniline derivatives followed by formylation. One common method includes the reaction of 2-amino-5-chloroaniline with a fluorinating agent under controlled conditions to introduce the fluorine atom . The resulting intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack or Reimer-Tiemann to obtain the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Amino-5-chloro-3-fluorobenzoic acid.
Reduction: 2-Amino-5-chloro-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-3-fluorobenzaldehyde is utilized in several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-3-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity . The exact pathways involved can vary based on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-fluorobenzaldehyde: Lacks the chloro substituent, which can affect its reactivity and applications.
2-Amino-3-chloro-5-fluorobenzaldehyde: Similar structure but with different positioning of the chloro and fluoro groups, leading to variations in chemical behavior.
2-Amino-5-chloro-2’-fluorobenzophenone: Contains a ketone group instead of an aldehyde, resulting in different reactivity and applications.
Uniqueness
2-Amino-5-chloro-3-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Eigenschaften
Molekularformel |
C7H5ClFNO |
|---|---|
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
2-amino-5-chloro-3-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
InChI-Schlüssel |
BTEZTOQAYNLQPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)
![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
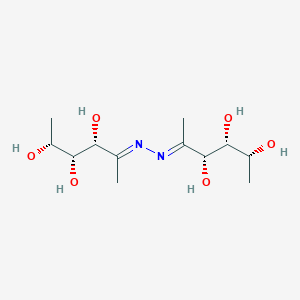
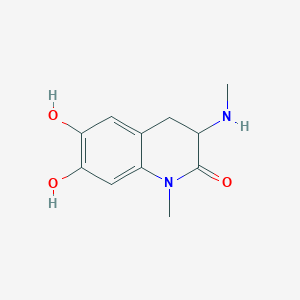
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)

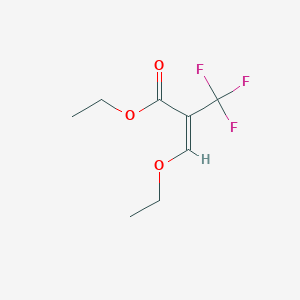
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)

